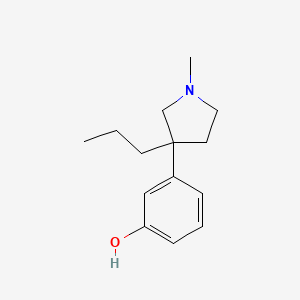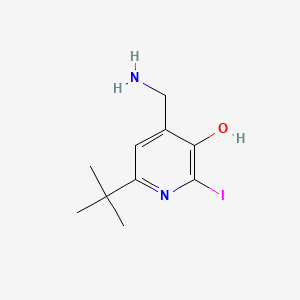
4-(aminomethyl)-6-tert-butyl-2-iodopyridin-3-ol
描述
4-(aminomethyl)-6-tert-butyl-2-iodopyridin-3-ol is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of an aminomethyl group at the 4-position, a tert-butyl group at the 6-position, and an iodine atom at the 2-position of the pyridine ring. The hydroxyl group is located at the 3-position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-6-tert-butyl-2-iodopyridin-3-ol typically involves multi-step organic reactions. One common method includes the iodination of a pyridine derivative followed by the introduction of the tert-butyl and aminomethyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the scalability of the synthesis process.
化学反应分析
Types of Reactions
4-(aminomethyl)-6-tert-butyl-2-iodopyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in deiodination.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups into the pyridine ring.
科学研究应用
4-(aminomethyl)-6-tert-butyl-2-iodopyridin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(aminomethyl)-6-tert-butyl-2-iodopyridin-3-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(aminomethyl)benzoic acid: Similar in structure but lacks the pyridine ring and iodine atom.
6-tert-butyl-2-iodopyridin-3-ol: Similar but lacks the aminomethyl group.
2-iodopyridin-3-ol: Similar but lacks both the aminomethyl and tert-butyl groups.
Uniqueness
4-(aminomethyl)-6-tert-butyl-2-iodopyridin-3-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, while the iodine atom offers opportunities for halogen bonding, making this compound particularly versatile in various applications.
属性
CAS 编号 |
69213-46-3 |
|---|---|
分子式 |
C10H15IN2O |
分子量 |
306.14 g/mol |
IUPAC 名称 |
4-(aminomethyl)-6-tert-butyl-2-iodopyridin-3-ol |
InChI |
InChI=1S/C10H15IN2O/c1-10(2,3)7-4-6(5-12)8(14)9(11)13-7/h4,14H,5,12H2,1-3H3 |
InChI 键 |
CDZNKTBCUPOYGM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC(=C(C(=C1)CN)O)I |
规范 SMILES |
CC(C)(C)C1=NC(=C(C(=C1)CN)O)I |
Key on ui other cas no. |
69213-46-3 |
同义词 |
4-(aminomethyl)-6-(1,1-dimethylethyl)-2-iodo-3-pyridinol 4-(aminomethyl)-6-(1,1-dimethylethyl)-2-iodo-3-pyridinol dihydrochloride AMDMEIP |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

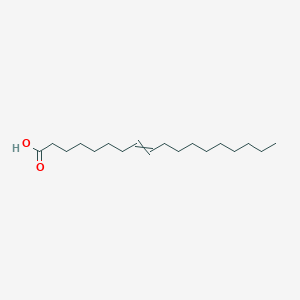
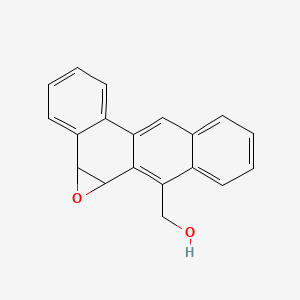
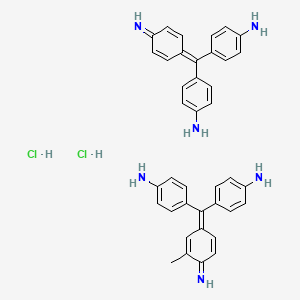
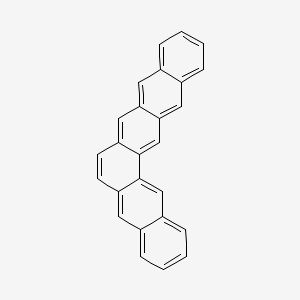
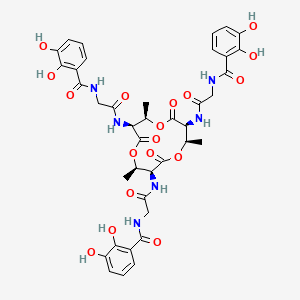
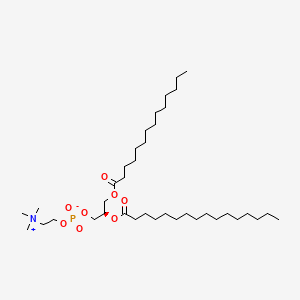
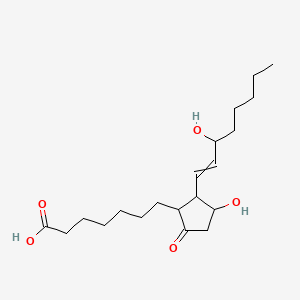
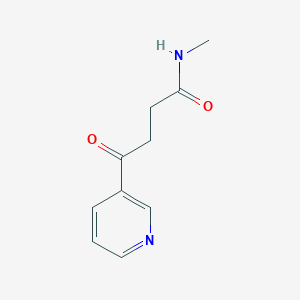

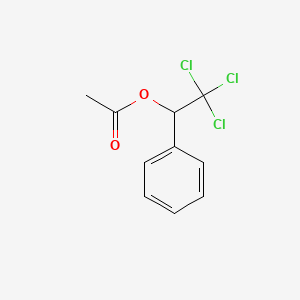
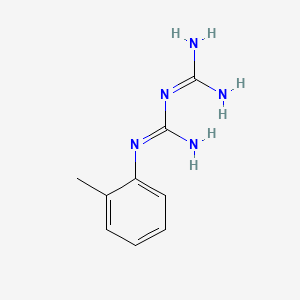
![7-Oxabicyclo[2.2.1]heptane](/img/structure/B1213206.png)
